[(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl
[(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl
Brand Name:
Vulcanchem
CAS No.:
71869-80-2
VCID:
VC0121663
InChI:
InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1
SMILES:
C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2
Molecular Formula:
C13H13NO5
Molecular Weight:
263.25 g/mol
[(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl
CAS No.: 71869-80-2
Reference Standards
VCID: VC0121663
Molecular Formula: C13H13NO5
Molecular Weight: 263.25 g/mol
CAS No. | 71869-80-2 |
---|---|
Product Name | [(3R)-Tetrahydro-2,6-dioxo-2H-pyran-3-yl]-carbamic Acid Phenylmethyl |
Molecular Formula | C13H13NO5 |
Molecular Weight | 263.25 g/mol |
IUPAC Name | benzyl N-[(3R)-2,6-dioxooxan-3-yl]carbamate |
Standard InChI | InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)19-11)14-13(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)/t10-/m1/s1 |
Standard InChIKey | YIXAMRRMFCPXNC-SNVBAGLBSA-N |
Isomeric SMILES | C1CC(=O)OC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 |
SMILES | C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | C1CC(=O)OC(=O)C1NC(=O)OCC2=CC=CC=C2 |
Synonyms | (R)-(Tetrahydro-2,6-dioxo-2H-pyran-3-yl)-carbamic Acid Phenylmethyl Ester |
PubChem Compound | 12793798 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume